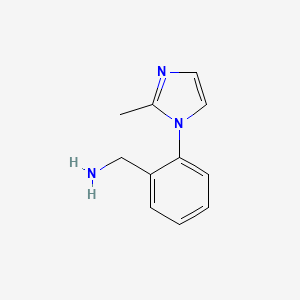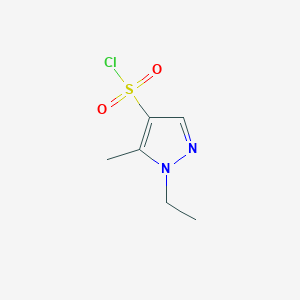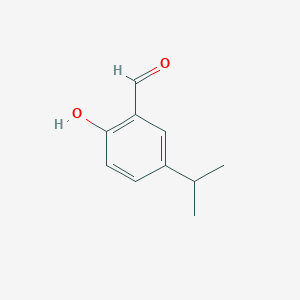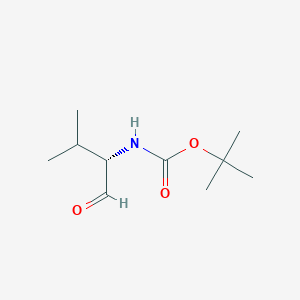![molecular formula C5H8N4O2S B1598891 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid CAS No. 93211-24-6](/img/structure/B1598891.png)
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid
Overview
Description
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid is a compound with the molecular formula C5H8N4O2S and a molecular weight of 188.21 g/mol . This compound is primarily used in proteomics research and is known for its unique structural properties, which include a tetrazole ring and a thioether linkage .
Biochemical Analysis
Biochemical Properties
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with the enzyme cysteine protease, where this compound acts as an inhibitor, binding to the active site and preventing substrate access. This interaction is primarily driven by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme’s active site residues . Additionally, this compound has been shown to interact with various proteins involved in cellular signaling pathways, modulating their activity and influencing downstream effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as BAX and the downregulation of anti-apoptotic proteins such as BCL-2 . Furthermore, this compound influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . In normal cells, the compound has been shown to enhance cellular repair mechanisms and promote cell survival under stress conditions .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, the inhibition of cysteine protease by this compound prevents the cleavage of substrate proteins, thereby modulating cellular processes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the concentration and duration of exposure. In in vitro studies, prolonged exposure to this compound has been shown to result in sustained inhibition of target enzymes and persistent changes in gene expression . In in vivo studies, the compound’s effects on cellular function have been observed to diminish over time, likely due to metabolic degradation and clearance from the body .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cellular repair mechanisms and promoting cell survival . At high doses, this compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Key enzymes involved in its metabolism include cytochrome P450 oxidases and glutathione S-transferases . These metabolic reactions result in the formation of various metabolites, which can influence metabolic flux and alter metabolite levels in the body . Additionally, this compound can modulate the activity of enzymes involved in energy metabolism, leading to changes in cellular energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) . Once inside the cells, this compound can bind to various intracellular proteins, influencing its localization and accumulation . The compound’s distribution within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria and nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Preparation Methods
The synthesis of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid typically involves the reaction of 1-methyl-1H-tetrazole-5-thiol with 3-bromopropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromine atom, resulting in the formation of the thioether linkage . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes and inhibit their activity. The thioether linkage provides additional binding interactions, enhancing the compound’s affinity and specificity for its targets .
Comparison with Similar Compounds
3-[(1-methyl-1H-tetrazol-5-yl)thio]propanoic acid can be compared with other tetrazole-containing compounds, such as:
5-(1H-tetrazol-5-yl)isophthalic acid: This compound also contains a tetrazole ring but differs in its overall structure and applications.
1,3,5-tris((1/2H-tetrazol-5-yl)methyl)benzene: This compound has multiple tetrazole rings and is used in different research applications.
The uniqueness of this compound lies in its specific structural features, such as the thioether linkage and the presence of a single tetrazole ring, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-(1-methyltetrazol-5-yl)sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2S/c1-9-5(6-7-8-9)12-3-2-4(10)11/h2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMWNNYAWPGTDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406416 | |
| Record name | 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93211-24-6 | |
| Record name | 3-[(1-Methyl-1H-tetrazol-5-yl)sulfanyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
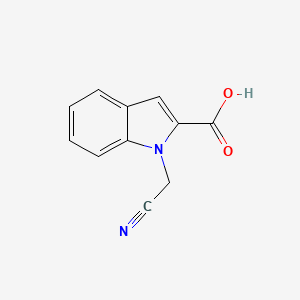
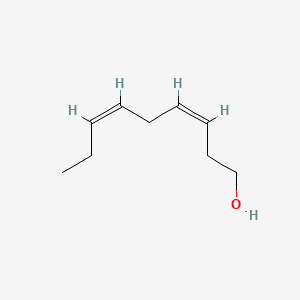

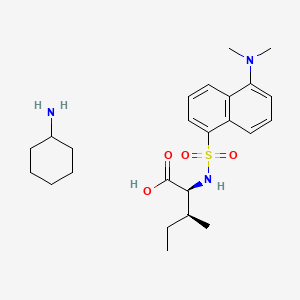

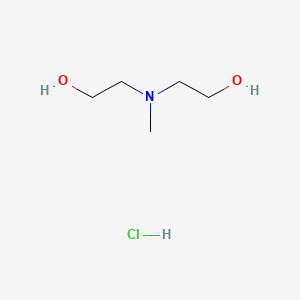

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1598822.png)
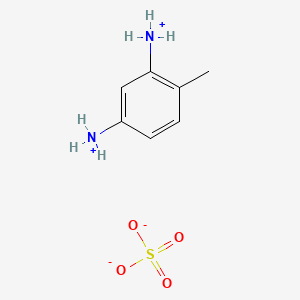
![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)
